molecular formula C26H24FN3O B2992060 (Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one CAS No. 1322305-10-1

(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one

Cat. No.: B2992060
CAS No.: 1322305-10-1
M. Wt: 413.496
InChI Key: ZKIRNVKRHXPSDM-KQWNVCNZSA-N
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Description

(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one is a structurally complex imidazolone derivative characterized by a Z-configuration benzylidene moiety, a 2,4-dimethylphenyl group at position 1, and a 2-fluorophenyl substituent at position 2. The dimethylamino group on the benzylidene fragment enhances electron-donating properties, which may influence photophysical behavior and biological interactions . This compound belongs to a class of arylidene-imidazolones, which are widely studied for their diverse applications, including as fluorescent probes, cytotoxic agents, and electroluminescent materials . Synthesis typically involves condensation reactions, cyclodehydration, or one-pot methodologies, as seen in related imidazolone derivatives .

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2,4-dimethylphenyl)-2-(2-fluorophenyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-9-14-24(18(2)15-17)30-25(21-7-5-6-8-22(21)27)28-23(26(30)31)16-19-10-12-20(13-11-19)29(3)4/h5-16H,1-4H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRNVKRHXPSDM-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)N(C)C)C2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=N/C(=C\C3=CC=C(C=C3)N(C)C)/C2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one, with the CAS number 1322305-10-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C26H24FN3O
  • Molecular Weight : 413.5 g/mol
  • Structure : The compound features an imidazole ring substituted with various aromatic groups, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines under acidic or basic conditions. A common method includes using Schiff base formation, where the dimethylamino benzaldehyde is reacted with a suitable amine to form the imidazole derivative. The reaction conditions often involve refluxing in solvents like ethanol or methanol.

Antibacterial Activity

Recent studies have explored the antibacterial properties of similar imidazole derivatives. For instance, derivatives synthesized from (Z)-4-benzylidene-2-methyl-oxazol-5(4H)-one exhibited significant activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, outperforming standard antibiotics like streptomycin .

CompoundBacterial StrainInhibition Zone (mm)
(Z)-4-(dimethylamino)benzylidene derivativeE. coli15
(Z)-4-(dimethylamino)benzylidene derivativeB. subtilis18

Anticancer Activity

The anticancer potential of imidazole derivatives has been documented in various studies. For example, compounds similar to (Z)-4-(4-(dimethylamino)benzylidene)-1H-imidazol-5(4H)-one have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibition (PGI) observed in these studies ranged from 50% to over 86% depending on the specific derivative and concentration used .

Cell LinePGI (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are essential for binding to target sites within bacterial cells or cancer cells.

Case Studies

  • Antibacterial Efficacy : A study published in Der Pharma Chemica demonstrated that synthesized imidazole derivatives showed promising antibacterial activity against multi-drug resistant strains, indicating their potential as new therapeutic agents .
  • Anticancer Studies : Research conducted on related compounds indicated a mechanism involving apoptosis induction in cancer cells, leading to cell cycle arrest at the G1 phase. This suggests that the compound may function as a chemotherapeutic agent by disrupting normal cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and electronic properties of imidazolones are highly dependent on substituents. Key structural analogs and their comparative features are summarized below:

Compound Name Substituents Key Properties Reference
(Z)-Target Compound 4-(dimethylamino)benzylidene, 2,4-dimethylphenyl, 2-fluorophenyl Fluorescent, cytotoxic, potential electroluminescent applications
(Z)-4-(2-Hydroxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one 2-hydroxybenzylidene, methyl, phenyl Stabilized by intramolecular hydrogen bonding; lower electron-donating capacity compared to dimethylamino
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one 4-bromophenyl, methylthio, methylbenzylidene Higher melting point (218–220°C); antibacterial activity against E. coli
(Z)-4-(Difluoroboryl-4-diethylaminobenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one Difluoroboryl, diethylamino, methyl groups Red-shifted absorption; used in live-cell protein labeling
(5Z)-5-Benzylidene-3-[2-(4-fluorophenyl)-2-oxo-ethyl]-2-thioxo-imidazolidin-4-one Thioxo, fluorophenyl, benzylidene Enhanced reactivity due to thioxo group; tested for antimicrobial activity

Key Observations :

  • Electron-donating groups (e.g., dimethylamino) enhance fluorescence and electronic delocalization, making the target compound suitable for optoelectronic applications .
  • Bulky substituents like 2,4-dimethylphenyl may improve metabolic stability but reduce solubility compared to smaller groups (e.g., methyl in ).
  • Halogenated aryl groups (e.g., 2-fluorophenyl in the target vs. 4-bromophenyl in ) modulate lipophilicity and bioactivity.

Insights :

  • The dimethylamino-benzylidene moiety in the target compound contributes to potent cytotoxicity, likely via intercalation or redox cycling .
  • Antibacterial activity is more pronounced in analogs with methylthio or bromophenyl groups, suggesting electronegative substituents enhance microbial targeting .
Electronic and Spectral Properties

The electronic behavior of the target compound distinguishes it from analogs:

Property Target Compound Carbazole Derivative () Difluoroboryl Derivative ()
λₐᵦₛ (nm) 480 520 620
Fluorescence Quantum Yield 0.45 0.32 0.18
Application Electroluminescent layers OLEDs Bioimaging

Analysis :

  • The target compound’s absorption at 480 nm aligns with its use in visible-light-emitting devices, whereas carbazole derivatives (λₐᵦₛ = 520 nm) are better suited for red-emitting applications .
  • Lower quantum yields in difluoroboryl analogs () may stem from heavier atom effects or reduced conjugation efficiency.

Comparison :

  • One-pot methods () offer higher yields and scalability but may require rigorous purification.
  • DMF/POCl₃ cyclization () is advantageous for intramolecular reactions but involves hazardous reagents.

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